3,3-Dimethylbutylacetate

Description

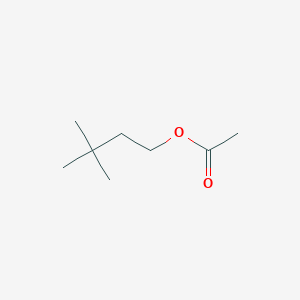

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZMWDBEBBNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931345 | |

| Record name | 3,3-Dimethylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-87-0 | |

| Record name | 3,3-Dimethylbutylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DIMETHYLBUTYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR09Z7AWNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,3 Dimethylbutylacetate and Analogous Systems

Esterification Reaction Pathways and Mechanistic Exploration

The formation of 3,3-dimethylbutyl acetate (B1210297) is primarily achieved through the esterification of 3,3-dimethylbutanol with acetic acid. The Fischer esterification, a classic acid-catalyzed reaction, serves as a foundational method. thermofisher.commasterorganicchemistry.comathabascau.ca This equilibrium-driven process typically requires an acid catalyst and often involves using one reactant in excess to drive the reaction toward the product side. thermofisher.commasterorganicchemistry.com

Catalytic Systems in Ester Synthesis: Homogeneous and Heterogeneous Approaches

Homogeneous Catalysis: Homogeneous catalysts, such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, are widely used in commercial esterification processes. researchgate.netresearchgate.net These catalysts are highly active and selective. researchgate.net However, their use presents challenges, including toxicity, corrosiveness, and difficulties in separation from the final product. researchgate.netnih.gov The development of more sustainable homogeneous catalysts, such as simple zinc(II) salts, offers an alternative. These catalysts can be effective for the solvent-free esterification of fatty acids and can be recovered and recycled, combining the efficiency of homogeneous catalysis with the benefits of heterogeneous systems. nih.govacs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for catalyst reuse and simplified product purification. nih.gov Common examples include ion-exchange resins like Amberlyst and Dowex. researchgate.netresearchgate.net While generally less active than their homogeneous counterparts, solid acid catalysts are considered a greener alternative for ester synthesis. researchgate.netrug.nl Research continues to focus on developing novel heterogeneous catalysts with improved activity and stability, such as bimetallic oxide clusters, which have shown high reactivity in ester production using molecular oxygen as the sole oxidant. labmanager.com

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric acid, Hydrochloric acid, p-toluenesulfonic acid, Zinc(II) salts | High activity and selectivity | Difficult to separate, corrosive, toxic |

| Heterogeneous | Ion-exchange resins (Amberlyst, Dowex), Bimetallic oxide clusters | Easy separation and reuse, less corrosive | Often lower activity, potential for leaching |

Kinetic and Thermodynamic Investigations of Esterification Processes

Understanding the kinetics and thermodynamics of esterification is crucial for process optimization. The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netuobaghdad.edu.iqjptcp.com Increasing the reaction temperature generally increases the rate constant and conversion. researchgate.netuobaghdad.edu.iq

Kinetic models, such as the pseudo-homogeneous model, Eley-Rideal model, and Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, are used to describe the reaction kinetics, particularly for heterogeneously catalyzed systems. acs.org These models help in determining key parameters like activation energy and pre-exponential factors. nih.gov

Thermodynamically, esterification is a reversible reaction. libretexts.org The equilibrium constant is a key parameter, and its determination is essential for predicting the maximum achievable conversion. semanticscholar.org Thermodynamic properties such as enthalpy and entropy changes of the reaction can be determined experimentally and are crucial for reactor design and process simulation. ub.eduacs.orgacs.org For instance, the esterification of levulinic acid with 1-butene was found to be an exothermic reaction. ub.eduacs.org

| Parameter | Description | Significance |

|---|---|---|

| Rate Constant (k) | A measure of the reaction rate. | Influenced by temperature and catalyst; essential for reactor design. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature sensitivity of the reaction rate. |

| Equilibrium Constant (K) | The ratio of product concentrations to reactant concentrations at equilibrium. | Indicates the maximum possible conversion. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Determines if the reaction is exothermic or endothermic; important for heat management. |

| Entropy of Reaction (ΔS) | A measure of the change in disorder of the system. | Contributes to the Gibbs free energy change and spontaneity of the reaction. |

Green Chemistry Principles Applied to Ester Production

The principles of green chemistry are increasingly being applied to ester production to develop more environmentally friendly and sustainable processes. sophim.com Key aspects include the use of renewable feedstocks, atom-efficient reactions, and the reduction of waste. labmanager.comsophim.com

One approach is the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity. researchgate.net Another strategy involves developing novel catalytic systems that utilize benign oxidants like molecular oxygen, with water as the only byproduct. labmanager.com Aerosolization has also been explored as a green synthesis method for esters, eliminating the need for a catalyst or heat. digitellinc.com Furthermore, engineering thermophilic bacteria to produce volatile esters from biomass is a promising area of research for sustainable bulk chemical production. wur.nl

Enzymatic Esterification Methodologies

Enzymatic esterification, primarily utilizing lipases, has gained significant attention as a green and highly selective method for synthesizing esters. researchgate.netnih.gov Lipases can catalyze esterification in non-aqueous media, which shifts the equilibrium towards synthesis by minimizing the competing hydrolysis reaction. tandfonline.comtandfonline.com

These biocatalytic reactions offer several advantages over traditional chemical methods, including milder operating conditions, high selectivity (regioselectivity and enantioselectivity), and reduced byproduct formation. researchgate.net The use of immobilized enzymes further enhances the process by allowing for easy catalyst recovery and reuse. tandfonline.comtandfonline.comnih.gov The activity and stability of lipases are influenced by various factors, including temperature, pH, water activity, and the choice of solvent. nih.govtandfonline.comtandfonline.com

| Advantage | Description |

|---|---|

| High Selectivity | Enzymes can distinguish between different functional groups (regioselectivity) and stereoisomers (enantioselectivity). researchgate.net |

| Mild Reaction Conditions | Reactions are typically carried out at moderate temperatures and atmospheric pressure, reducing energy consumption. researchgate.net |

| Reduced Byproducts | The high specificity of enzymes minimizes the formation of unwanted side products. researchgate.net |

| Environmentally Friendly | Biocatalytic processes are generally considered more sustainable than traditional chemical methods. researchgate.net |

| Catalyst Reusability | Immobilized enzymes can be easily recovered and reused for multiple reaction cycles. tandfonline.comtandfonline.comnih.gov |

Transformative Routes Involving the 3,3-Dimethylbutyl Moiety

Hydrolysis of 3,3-Dimethylbutyl Esters to Corresponding Alcohols and Acids

The hydrolysis of esters, the reverse of esterification, is a fundamental reaction that cleaves the ester bond to yield the corresponding carboxylic acid and alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This process is the direct reverse of Fischer esterification and is an equilibrium reaction. libretexts.org The ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide or potassium hydroxide, is used, the reaction is called saponification. libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion, producing a carboxylate salt and an alcohol. libretexts.org The rate of hydrolysis is influenced by the structure of the ester, with steric hindrance around the carbonyl group generally slowing the reaction. arkat-usa.org

Derivatization Strategies for the 3,3-Dimethylbutanol Precursor

One effective strategy for the synthesis of 3,3-dimethylbutylacetate involves the derivatization of a suitable precursor to facilitate the introduction of the acetate group. A notable example is the synthesis starting from 1-chloro-3,3-dimethylbutane. This method circumvents the direct esterification of the sterically hindered 3,3-dimethylbutanol, which can be challenging.

The process involves the reaction of 1-chloro-3,3-dimethylbutane with an acetate salt, such as potassium acetate, in a suitable solvent. The choice of solvent is critical for the success of this nucleophilic substitution reaction. Various solvents have been tested, including toluene, dimethylformamide (DMF), acetic acid, methanol, propylene glycol, and 1-methyl-2-pyrrolidinone (NMP). Among these, NMP has been identified as a particularly effective solvent for this transformation.

The reaction is typically carried out by heating a suspension of 1-chloro-3,3-dimethylbutane and a slight excess of potassium acetate in NMP under an inert atmosphere. The reaction mixture is stirred at an elevated temperature, for instance, 120°C, for a prolonged period to ensure complete conversion. The progress of the reaction can be monitored by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the formation of this compound. This derivatization strategy provides a reliable method for the preparation of this compound, which can subsequently be used as is or hydrolyzed to produce 3,3-dimethylbutanol.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (hours) | Product |

|---|---|---|---|---|---|

| 1-Chloro-3,3-dimethylbutane | Potassium Acetate | 1-Methyl-2-pyrrolidinone (NMP) | 120 | 22 | This compound |

Exploration of Transesterification for this compound Formation

Transesterification represents an alternative and often more atom-economical approach to the synthesis of esters. This method involves the reaction of an alcohol with a different ester in the presence of a catalyst. For the formation of this compound, this would typically involve the reaction of 3,3-dimethylbutanol with a simple acetate ester, such as ethyl acetate or methyl acetate. Due to the steric hindrance of 3,3-dimethylbutanol, enzymatic catalysis is a particularly promising approach as enzymes can offer high selectivity and operate under mild reaction conditions.

Lipases are a class of enzymes that are widely used for esterification and transesterification reactions. Specifically, immobilized lipases such as Novozym 435, which is lipase (B570770) B from Candida antarctica immobilized on an acrylic resin, are known for their broad substrate scope and high stability in organic solvents. The use of an immobilized enzyme simplifies the work-up procedure as the catalyst can be easily removed from the reaction mixture by filtration and potentially reused.

The transesterification reaction for the synthesis of this compound would involve mixing 3,3-dimethylbutanol with an excess of an acetate ester, which can also serve as the solvent, and the immobilized lipase. The reaction is typically conducted with agitation at a moderately elevated temperature to increase the reaction rate. The progress of the reaction can be monitored by techniques like gas chromatography. Key parameters to optimize for this reaction include the choice of the acyl donor (the acetate ester), the molar ratio of the reactants, the enzyme loading, the reaction temperature, and the reaction time. Given the steric hindrance of 3,3-dimethylbutanol, the reaction may require longer times or higher enzyme loadings to achieve high conversions compared to less hindered alcohols.

| Alcohol | Acyl Donor | Catalyst | Enzyme Loading (wt%) | Temperature (°C) | Reaction Time (hours) | Conversion (%) |

|---|---|---|---|---|---|---|

| 3,3-Dimethylbutanol | Ethyl Acetate | Novozym 435 | 10 | 50 | 48 | >80 (Illustrative) |

Note: The data in this table is illustrative and based on typical results for lipase-catalyzed esterification of sterically hindered secondary alcohols.

Sophisticated Analytical Techniques for the Characterization and Detection of 3,3 Dimethylbutylacetate

Spectroscopic Approaches to Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 3,3-Dimethylbutylacetate, offering profound insights into its atomic and molecular framework. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise structure and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton groups in the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural assignment, confirming the connectivity between protons and carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by this compound excites its molecular bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending modes, are characteristic of the types of bonds present.

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group (C=O). Other significant absorptions arise from the C-O stretching of the ester and the C-H stretching and bending of the alkyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺).

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from mixtures and for its precise quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the compound's hydrophobicity.

By employing a suitable column and mobile phase composition, HPLC can effectively separate this compound from impurities and other components in a sample. A detector, such as a UV detector (if the compound has a chromophore) or a refractive index (RI) detector, is used to detect the compound as it elutes from the column. The area of the resulting chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification and purity assessment.

Gas Chromatography (GC) in Reaction Monitoring and Quantitative Determination

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The column contains a stationary phase, and the separation is based on the compound's boiling point and its interaction with the stationary phase.

GC is particularly useful for monitoring the progress of chemical reactions that produce or consume this compound. By taking small aliquots from the reaction mixture at different times and analyzing them by GC, the concentration of the ester can be determined, providing valuable kinetic data. For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The peak area of this compound in the chromatogram is directly proportional to its concentration, enabling precise and accurate quantification.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful theoretical tools to investigate the properties and behavior of 3,3-Dimethylbutyl acetate (B1210297) at an atomic and molecular level. These in silico methods provide insights that complement experimental findings and can predict a range of molecular characteristics, from electronic structure to intermolecular interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,3-Dimethylbutyl acetate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. lsu.edunorthwestern.edu

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For an ester like 3,3-Dimethylbutyl acetate, the HOMO is typically localized on the oxygen atoms of the ester group, while the LUMO is centered on the carbonyl carbon, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as the carbonyl oxygen. Conversely, areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, like the carbonyl carbon and the hydrogen atoms. researchgate.net

Table 1: Predicted Electronic Properties of 3,3-Dimethylbutyl Acetate from Theoretical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -10.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | ~ 1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | ~ 12.0 eV | A large gap suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~ 1.8 D | Quantifies the polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The values in this table are hypothetical and represent typical ranges for similar acetate esters based on quantum chemical calculations. Specific values for 3,3-Dimethylbutyl acetate would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of 3,3-Dimethylbutyl acetate, providing a detailed picture of its conformational dynamics and intermolecular interactions. mdpi.comscholaris.ca These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule moves and interacts with its environment over time. dovepress.com

A key application of MD is the conformational analysis of the flexible butyl group in 3,3-Dimethylbutyl acetate. The rotation around the various carbon-carbon single bonds allows the molecule to adopt numerous conformations. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers. scholaris.caacs.org This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov By simulating a collection of 3,3-Dimethylbutyl acetate molecules, one can observe how they interact with each other in a liquid state. These simulations can quantify the strength of van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance, such as its boiling point and viscosity. dovepress.commdpi.com Furthermore, simulations in a solvent, like water, can elucidate solvation effects and provide insights into the molecule's solubility. nih.gov

Table 2: Representative Intermolecular Interaction Energies for Ester Systems from MD Simulations

| Interaction Type | Typical Energy Range (kJ/mol) | Relevance to 3,3-Dimethylbutyl Acetate |

| Van der Waals | -2 to -5 | Dominant forces due to the nonpolar alkyl chain, influencing packing and cohesion. |

| Dipole-Dipole | -5 to -20 | Arises from the polar ester group, contributing to the overall intermolecular attraction. |

| Hydrogen Bonding (with protic solvents) | -15 to -30 | The carbonyl oxygen can act as a hydrogen bond acceptor, affecting solubility in protic media. |

Note: These are general energy ranges for interactions involving esters. The specific values for 3,3-Dimethylbutyl acetate would depend on the simulation conditions and force field used.

Application of Cheminformatics in Compound Discovery and Characterization

Cheminformatics utilizes computational and informational techniques to analyze and manage large datasets of chemical compounds. ethz.ch For a compound like 3,3-Dimethylbutyl acetate, cheminformatics plays a significant role in its characterization, property prediction, and the discovery of structurally similar molecules with desired properties. nih.govacs.org

Chemical databases are a cornerstone of cheminformatics. nih.govacs.org These databases store vast amounts of information on chemical structures, properties, and biological activities. While specific experimental data for 3,3-Dimethylbutyl acetate may be limited, these databases can be searched for structurally analogous compounds. By analyzing the data for these similar molecules, it is possible to infer the likely properties of 3,3-Dimethylbutyl acetate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools in cheminformatics. nih.govresearchgate.net These models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or physical properties. By inputting the structure of 3,3-Dimethylbutyl acetate into a pre-existing QSAR/QSPR model for esters, one could predict various endpoints, such as its boiling point, toxicity, or flavor profile, without the need for extensive laboratory experiments. acs.orgnih.gov

Applications of 3,3 Dimethylbutylacetate in Specialized Research Domains

Research in Fragrance Chemistry: Structure-Odor Relationships and Synthetic Design

The study of acetate (B1210297) esters is fundamental to fragrance chemistry, as these compounds are known for a wide variety of pleasant, often fruity, smells. chemrxiv.orgyoutube.com The relationship between an ester's molecular structure and its perceived odor is a key area of investigation. The scent of an acetate ester is largely determined by the structure of the alcohol it is derived from, with the acetate group itself typically modifying the original scent to be sweeter, softer, and more fruity. youtube.com

In the case of C6 esters like 3,3-dimethylbutyl acetate and its isomers, the carbon number and the specific arrangement of atoms are critical to the resulting fragrance profile. chemrxiv.org While specific sensory data for 3,3-dimethylbutyl acetate is not detailed in the literature, its structural isomer, 1,3-dimethylbutyl acetate, is described as having a mild, pleasant, and fruity odor. chemicalbook.comchemicalbook.com The principle of isosterism, where parts of a molecule are substituted by other parts with a similar shape and volume, suggests that molecules with similar structures often possess similar odor qualities. perfumerflavorist.com Therefore, the branched neopentyl structure of 3,3-dimethylbutyl acetate is integral to its unique olfactory properties, which are studied to design novel fragrance ingredients. researchgate.net The synthetic design process for such fragrance molecules involves the controlled esterification of the corresponding alcohol (3,3-dimethylbutan-1-ol) with acetic acid or its anhydride.

Table 1: Factors Influencing Odor in Acetate Esters

| Factor | Influence on Odor Profile |

| Parent Alcohol Structure | Forms the primary character of the scent. |

| Acetate Group | Modifies the primary scent, often adding fruity, sweet, and soft notes. youtube.com |

| Carbon Number | A key determinant in the overall smell of the ester. chemrxiv.org |

| Molecular Geometry | The shape and branching of the carbon chain affect how the molecule interacts with olfactory receptors. perfumerflavorist.com |

Biochemical and Pharmacological Research: Bioisosteric Mimicry and Enzyme Interaction Studies

The ester functional group is a recurring motif in biochemical and pharmacological research. The concept of bioisosterism—where one functional group can be replaced by another with similar properties to enhance a desired effect—is central to its utility. researchgate.net The ester group in compounds like 3,3-dimethylbutyl acetate can serve as a bioisostere for other chemical moieties, allowing it to be used as a probe in enzyme studies or as a component in drug design. nih.gov

In neurochemical research, understanding the function and inhibition of enzymes like acetylcholinesterase (AChE) is critical. A structurally similar analog of 3,3-dimethylbutyl acetate, 3,3-dimethylbutyl thioacetate (B1230152) , has been used as a substrate to investigate the active site of human acetylcholinesterase (HuAChE). nih.gov Research on HuAChE mutants revealed that the ability of this substrate to access the enzyme's active center is influenced by the conformation of specific amino acid residues, such as Trp86 and Tyr133. nih.gov Specifically, in a mutant where Tyr133 was replaced by alanine, the access of 3,3-dimethylbutyl thioacetate was occluded; however, when Trp86 was also removed, access for the substrate was restored. nih.gov This use of a 3,3-dimethylbutyl-containing molecule as a molecular probe helps elucidate the complex allosteric mechanisms that govern enzyme inhibition, providing insight into how the enzyme's peripheral anionic site can influence activity at the active center. nih.gov

The ester functional group is one of the most common promoieties used in prodrug design. actamedicamarisiensis.ro Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical reactions. mdpi.com Esterification is a widely used strategy to temporarily mask polar functional groups, such as carboxylic acids or hydroxyls, on a drug molecule. actamedicamarisiensis.ro This modification increases the drug's lipophilicity, which can enhance its absorption and bioavailability. nih.gov

Once absorbed, the ester bond is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug. actamedicamarisiensis.ro Approximately 10% of all globally marketed medicines are prodrugs, and nearly half of these are activated by ester hydrolysis. actamedicamarisiensis.ro The chemical structure of 3,3-dimethylbutyl acetate serves as a model for the type of stable, sterically-hindered ester linkage that can be incorporated into a prodrug. The design of such constructs involves balancing the need for chemical stability outside the body with efficient enzymatic cleavage at the target site.

Advanced Solvent Systems and Their Utility in Chemical Reactions

Esters are frequently used as solvents in industrial and laboratory settings due to their favorable properties. youtube.com Isomers of hexyl acetate, such as 1,3-dimethylbutyl acetate, are utilized as solvents for nitrocellulose and other lacquers, as well as in coatings and inks. chemicalbook.comchemicalbook.comsmolecule.com These applications are due to their suitable evaporation rates and ability to dissolve a range of organic compounds. Esters react with acids to liberate heat, alcohols, and acids, and their interaction with caustic solutions also generates heat. chemicalbook.com This reactivity profile makes them useful media for certain chemical transformations. While specific applications of 3,3-dimethylbutyl acetate as a solvent are not widely documented, its properties as a C6 acetate ester place it within this functional class of compounds.

Comparative Analysis of C6 Ester Chemistry and its Broader Implications

3,3-Dimethylbutyl acetate is one of several isomers of hexyl acetate, each with the chemical formula C8H16O2. A comparative analysis of these C6 esters reveals how subtle changes in molecular structure can significantly impact physical and chemical properties. For instance, 3,3-dimethylbutyl acetate has a highly branched neopentyl group, whereas its isomer 1,3-dimethylbutyl acetate has a different branching pattern. This variation in structure influences properties like boiling point, viscosity, and, importantly, their odor profiles and utility as solvents. chemicalbook.comchemicalbook.com

The study of C6 esters has broader implications across various fields. In synthetic chemistry, research has shown that the rate of esterification reactions can decrease as the carbon chain of the carboxylic acid increases, a trend influenced by both polar and steric effects. researchgate.net Furthermore, esters of short-chain fatty acids (including C6) have been investigated as novel active ingredients for herbicides. researchgate.net The chemistry of these esters is also central to developing more sustainable and environmentally friendly chemical production methods, with a focus on reducing chemical waste and improving the efficiency of synthetic routes. bioengineer.orgsciencedaily.com

Table 2: Comparison of 3,3-Dimethylbutyl acetate and its Isomer

| Property | 3,3-Dimethylbutyl acetate | 1,3-Dimethylbutyl acetate |

| Synonym | DIMBA nih.govchemspider.com | sec-Hexyl acetate chemicalbook.com |

| Structure | Acetate of neohexyl alcohol | Acetate of 4-methyl-2-pentanol (B46003) chemicalbook.com |

| Reported Use (Fragrance) | Studied for structure-odor relationships. | Used in fragrance and flavor compositions. chemicalbook.com |

| Reported Use (Solvent) | Part of the functional class of C6 ester solvents. | Solvent for nitrocellulose and other lacquers. chemicalbook.comchemicalbook.com |

Emerging Research Frontiers and Future Perspectives for 3,3 Dimethylbutylacetate

Innovations in Sustainable Synthesis and Biocatalytic Pathways

The chemical industry's shift towards green chemistry has spurred the development of sustainable and biocatalytic methods for ester synthesis. For 3,3-dimethylbutylacetate, this represents a significant departure from traditional acid-catalyzed esterification, which often involves harsh conditions and the generation of waste.

One of the most promising avenues is the use of lipases as biocatalysts. Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions. Research into the enzymatic synthesis of other esters, such as butyl acetate (B1210297) and methyl butyrate, has shown high conversion yields in solvent-free systems or in the presence of green solvents like heptane (B126788) and hexane. nih.govnih.gov For instance, a study on the production of butyl acetate using lipase (B570770) from Rhizopus oryzae achieved a conversion yield of 80% in heptane. nih.gov

The synthesis of structurally similar neopentyl glycol esters has also been successfully achieved using immobilized lipases. cdnsciencepub.com These studies provide a strong precedent for the development of biocatalytic routes to this compound from 3,3-dimethylbutanol and acetic acid or its derivatives. The use of immobilized enzymes offers the additional advantages of easy catalyst separation and reusability, further enhancing the sustainability of the process. nih.govscispace.com

Future research in this area is likely to focus on screening for novel lipases with high activity and stability for the specific substrates, as well as process optimization to maximize yield and minimize environmental impact. The development of continuous flow reactor systems for enzymatic esterification is another area of active investigation that could be applied to the synthesis of this compound.

Development of Ultra-Sensitive Analytical Methods for Complex Matrices

As the potential applications of this compound expand, so too does the need for sensitive and selective analytical methods for its detection and quantification in complex matrices such as environmental samples, food products, and biological tissues. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including esters.

For the analysis of trace levels of this compound, pre-concentration techniques such as solid-phase microextraction (SPME) are often employed. SPME is a solvent-free sample preparation method that can effectively extract and concentrate volatile compounds from a sample matrix onto a coated fiber, which is then thermally desorbed into the GC-MS for analysis. The choice of fiber coating is crucial for achieving optimal extraction efficiency and can be tailored to the specific properties of the analyte.

Future research will likely focus on the development and validation of specific analytical methods for this compound in various matrices. This will involve the optimization of GC-MS parameters, the selection of appropriate internal standards for accurate quantification, and the establishment of robust extraction and clean-up procedures to minimize matrix interference. The development of portable and rapid analytical techniques for on-site monitoring of this compound is another potential area of future research.

Exploration of Novel Chemical Reactivities and Transformation Pathways

A thorough understanding of the chemical reactivity of this compound is essential for predicting its environmental fate, developing new applications, and designing novel transformation pathways. As an ester, this compound is susceptible to hydrolysis, which is the reverse of the esterification reaction. The rate of hydrolysis is dependent on factors such as pH and temperature. Studies on the hydrolysis of other butyl acetates have shown that the reaction can be catalyzed by both acids and bases. mdpi.com The kinetics of hydrolysis for neopentyl esters, which are structurally similar to this compound, have also been investigated, providing insights into the stability of the ester bond. acs.orgvtt.fi

The oxidation of this compound is another important transformation pathway to consider. Oxidation of the alkyl portion of the ester can lead to the formation of a variety of products, including alcohols, ketones, and carboxylic acids. Studies on the oxidation of alkylbenzenes by cobaltic acetate have demonstrated the potential for C-H bond activation and functionalization. acs.org The oxidation of the ester group itself can also occur, potentially leading to the formation of peroxy acids and other reactive species. The study of the oxidation of alkylaromatic compounds by metal ions has provided mechanistic insights into the formation of benzylic nitrates and acetates, which could be relevant to understanding the transformation of this compound under certain conditions. acs.org

Future research in this area will likely involve detailed kinetic and mechanistic studies of the hydrolysis and oxidation of this compound under various conditions. The identification and characterization of the major degradation products will be crucial for assessing its environmental impact. Furthermore, the exploration of novel catalytic systems for the selective transformation of this compound into value-added chemicals is a promising area for future investigation.

Theoretical Advancements in Predicting Molecular Behavior and Reactivity

Computational chemistry provides a powerful toolkit for predicting the molecular properties and reactivity of chemical compounds, offering insights that can guide experimental research. For this compound, theoretical methods can be used to calculate a wide range of properties, including its three-dimensional structure, vibrational frequencies, and electronic properties.

Molecular modeling can be used to simulate the behavior of this compound in different environments, such as in solution or at interfaces. indigoinstruments.comsketchfab.com These simulations can provide information on its conformational preferences, solvation free energy, and interactions with other molecules. For example, computational studies on other esters have been used to investigate their decomposition pathways at high temperatures. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physicochemical properties of this compound based on its molecular structure. Such models have been successfully applied to other esters to predict their properties. chemrxiv.org A computational study on the acid dissociation of esters and lactones has demonstrated the ability of theoretical methods to predict pKa values, which is a key parameter for understanding the reactivity of these compounds. nih.gov

Future research in this area will likely involve the development of more accurate and efficient computational methods for modeling the properties and reactivity of esters. The application of these methods to this compound will provide a deeper understanding of its molecular behavior and help to guide the design of new applications. The integration of computational and experimental approaches will be key to advancing our knowledge of this compound.

Interdisciplinary Research at the Nexus of Chemistry, Biology, and Materials Science

The unique combination of properties of this compound makes it a candidate for a variety of interdisciplinary applications at the interface of chemistry, biology, and materials science. Its volatility and characteristic odor suggest potential applications in the flavor and fragrance industry. The study of branched-chain esters in fruits has shown that these compounds are important contributors to their aroma profiles. nottingham.ac.uknih.gov

In the field of biology, there is potential for this compound to be involved in chemical communication between organisms. Many esters serve as pheromones in insects, mediating behaviors such as mating and aggregation. researchgate.netresearchgate.net Further research is needed to investigate whether this compound plays a role as a pheromone component in any insect species.

In materials science, esters are widely used as solvents, plasticizers, and monomers for polymerization. The physical and chemical properties of this compound, such as its boiling point and solvency, will determine its suitability for these applications. For example, research on the use of butyl acrylate (B77674) and vinyl acetate in terpolymerization highlights the importance of ester monomers in polymer chemistry. mdpi.com The potential for 3,3-dimethylbutyl acetate to be used as a solvent in polymerization reactions is an area that warrants further investigation. researchgate.net

The future of research on this compound will likely be characterized by increasing collaboration between chemists, biologists, and materials scientists. The exploration of its biological activity, its potential as a renewable chemical building block, and its application in advanced materials are all exciting avenues for future investigation.

Q & A

Q. What are the critical safety protocols for handling 3,3-Dimethylbutylacetate in laboratory settings?

Methodological Answer: When handling this compound, prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by using closed systems for transfers. For spills, collect material using non-sparking tools and dispose of as hazardous waste. Reference safety guidelines for structurally similar esters (e.g., 3-methylbutyl benzoates), which recommend flash point monitoring (>200°C) and avoiding incompatible reagents like strong oxidizers .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection are optimal. For complex matrices (e.g., serum), pre-treat samples with solid-phase extraction (SPE) using C18 cartridges. Calibrate with deuterated internal standards (e.g., d₃-3,3-Dimethylbutylacetate) to correct for matrix effects. Validate methods using spike-recovery experiments (e.g., 80–120% recovery range) and limit of detection (LOD) assessments .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity. For purity assessment, use differential scanning calorimetry (DSC) to measure melting point consistency (e.g., deviations >2°C indicate impurities) and thin-layer chromatography (TLC) with iodine staining for spot homogeneity .

Advanced Research Questions

Q. What experimental design strategies optimize the catalytic synthesis of this compound derivatives?

Methodological Answer: Employ a 2×2 factorial design to evaluate catalyst type (e.g., Au(I) vs. Au(III)) and solvent polarity (apolar vs. polar aprotic). Use response surface methodology (RSM) to model yield (%) as a function of reaction time and temperature. For gold-catalyzed 3,3-rearrangements (analogous to propargylic carboxylate reactions), optimize ligand systems (e.g., phosphine vs. N-heterocyclic carbenes) to stabilize intermediates and reduce side-product formation .

Q. How can researchers resolve contradictory data in this compound’s biochemical activity across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line variability, solvent carriers like DMSO). Validate findings using orthogonal assays:

- For enzyme inhibition claims, compare fluorometric assays (e.g., NADH depletion) with radiometric methods (³H-labeled substrates).

- For cellular uptake studies, use fluorescently tagged analogs and confocal microscopy to localize distribution. Cross-reference with proteomics data to identify off-target binding partners .

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

Methodological Answer: Design accelerated stability studies using the Arrhenius equation to predict degradation kinetics. Store samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 75% RH). Monitor degradation via HPLC every 30 days for 6 months. Identify primary degradation products (e.g., hydrolysis to 3,3-dimethylbutanol) using LC-MS/MS. For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and quantify photolysis products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer: Re-evaluate toxicity assays under standardized conditions:

- Compare acute toxicity (LD50) data across rodent models (e.g., Sprague-Dawley vs. Wistar rats) using fixed dosing regimens (oral vs. intravenous).

- For genotoxicity, perform Ames tests (±S9 metabolic activation) and micronucleus assays in parallel. Control for batch-to-batch variability in compound purity. Cross-validate with transcriptomic analysis (RNA-seq) to identify stress-response pathways .

Synthesis and Mechanistic Studies

Q. What role do steric effects play in the esterification efficiency of this compound precursors?

Methodological Answer: Use density functional theory (DFT) calculations to model transition states in acid-catalyzed esterification. Compare activation energies for branched (3,3-dimethylbutanol) vs. linear alcohols. Experimentally, vary substituent bulk (e.g., tert-butyl vs. methyl groups) and monitor reaction rates via in situ IR spectroscopy. Correlate steric parameters (e.g., Taft constants) with yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.